(1-Methoxycyclobutyl)methanamine hydrochloride

Description

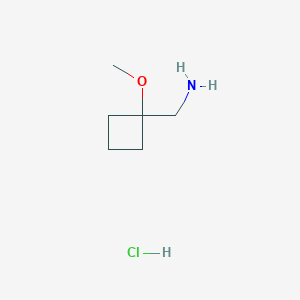

(1-Methoxycyclobutyl)methanamine hydrochloride is a primary amine derivative featuring a cyclobutane ring substituted with a methoxy group at the 1-position and a methanamine group, which is protonated as a hydrochloride salt. This compound is structurally characterized by its four-membered cyclobutyl ring, which introduces unique steric and electronic properties compared to smaller (e.g., cyclopropane) or larger cycloalkane analogs. The methoxy group enhances solubility in polar solvents, while the hydrochloride salt improves stability and crystallinity. It is primarily utilized in pharmaceutical and materials research, particularly in the development of bioactive molecules and ligands for catalysis .

Properties

IUPAC Name |

(1-methoxycyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQBSICDAMCQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-50-4 | |

| Record name | Cyclobutanemethanamine, 1-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclobutyl)methanamine hydrochloride typically involves the following steps:

Cyclobutane Formation: Starting with a suitable cyclobutane precursor, the methoxy group is introduced via a nucleophilic substitution reaction.

Methanamine Introduction: The methanamine group is then attached to the cyclobutane ring through a reductive amination process.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

(1-Methoxycyclobutyl)methanamine hydrochloride has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

Biological Studies: It is used in studies to understand the interactions of cyclobutane derivatives with biological systems.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxycyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

(1-Methoxycyclopropyl)methanamine Hydrochloride

- Structure : Cyclopropane ring with methoxy and methanamine groups.

- Key Differences :

- Ring Strain : The cyclopropane ring exhibits higher ring strain than cyclobutane, leading to increased reactivity in ring-opening reactions.

- Physicochemical Properties : Lower molecular weight (compared to cyclobutyl analogs) may result in higher volatility.

- Applications : Used in small-molecule drug discovery for its compact, rigid structure .

(1-Cyclopropylcyclobutyl)methanamine Hydrochloride

- Structure : Cyclobutane fused with a cyclopropane ring.

- Molecular Formula : C₈H₁₆ClN (MW: 161.67) .

- Stability: The cyclopropane-cyclobutane system may exhibit unique thermal stability due to strain distribution .

Derivatives with Aromatic or Heterocyclic Substituents

(1-(m-Tolyl)cyclobutyl)methanamine Hydrochloride

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structure : Thiazole ring with a 4-chlorophenyl substituent.

- Molecular Formula : C₁₀H₉ClN₂S·HCl (MW: 261.17) .

- Key Differences :

Sulfur-Containing Analogues

1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine Hydrochloride

- Structure : Cyclobutane with a methylsulfanylmethyl group.

- Molecular Formula : C₇H₁₅NS·HCl (MW: 188.66 inferred from C₈H₁₃ClN₂O in ).

- Key Differences: Sulfur Reactivity: The thioether group may participate in redox reactions or metal coordination. Toxicity Profile: Potential for higher toxicity compared to methoxy analogs due to sulfur metabolism .

Physicochemical and Spectral Comparisons

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Functional Groups |

|---|---|---|---|---|---|

| (1-Methoxycyclobutyl)methanamine·HCl | C₆H₁₂ClNO | 165.62 (calc.) | Cyclobutyl H: 1.8–2.5; OCH₃: 3.2 | Cyclobutyl C: 25–35; OCH₃: 55 | Methoxy, amine hydrochloride |

| (1-Methoxycyclopropyl)methanamine·HCl | C₅H₁₂ClNO | 153.61 (calc.) | Cyclopropyl H: 1.0–1.5; OCH₃: 3.3 | Cyclopropyl C: 10–15; OCH₃: 56 | Methoxy, amine hydrochloride |

| [2-(4-Chlorophenyl)thiazol-4-yl]methanamine·HCl | C₁₀H₁₀Cl₂N₂S | 261.17 | Aromatic H: 7.2–7.5; thiazole H: 8.1 | Thiazole C: 120–150; Cl-C: 135 | Thiazole, aromatic chloride |

Data sourced from .

Biological Activity

(1-Methoxycyclobutyl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its amine functionality, which allows it to interact with various biological targets. The compound has been evaluated for its effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in various neurological and psychiatric conditions.

Pharmacological Profiles

Research indicates that this compound exhibits:

- Antidepressant-like effects : It has shown promise in modulating neurotransmitter levels, which may contribute to its antidepressant properties.

- Anxiolytic activity : Studies suggest that the compound may reduce anxiety-like behaviors in animal models.

- Potential neuroprotective effects : The compound's ability to influence neurochemical pathways suggests a role in protecting against neurodegenerative processes.

Case Studies

-

Animal Model Studies :

- In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The study measured behavioral changes using standardized tests such as the Elevated Plus Maze and Open Field Test, indicating a potential anxiolytic effect.

-

Neurotransmitter Interaction :

- A detailed biochemical analysis revealed that the compound enhances the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals. This action is critical for its antidepressant-like effects and suggests a mechanism similar to that of traditional antidepressants.

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Demonstrated interaction with neurotransmitter receptors; potential modulation of GABA uptake. |

| In Vivo Studies | Significant behavioral changes in anxiety models; alterations in neurotransmitter levels observed. |

| Pharmacokinetics | Favorable absorption and distribution profiles noted; further studies required for detailed kinetics. |

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound has suitable absorption characteristics, making it a candidate for further development as an oral medication. Its distribution within the body appears effective, although detailed metabolic studies are still necessary to fully understand its pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.